Cas no 14899-07-1 (Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl]-, ethyl ester)

Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl]-, ethyl ester structure
14899-07-1 structure
Product name:Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl]-, ethyl ester
CAS No:14899-07-1
MF:C26H26N2O3
MW:414.49624
CID:147218
PubChem ID:139844

Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl]-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl]-, ethyl ester
    • ethyl 2-(6-ethylamino-3-ethylimino-xanthen-9-yl)benzoate
    • ethyl 2-[3-(ethylamino)-6-ethyliminoxanthen-9-yl]benzoate
    • Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester
    • ethyl 2-[(3E)-6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl]benzoate
    • SCHEMBL6056007
    • Benzoic acid, 2-[6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester
    • SCHEMBL13653629
    • 14899-07-1
    • Inchi: InChI=1S/C26H26N2O3/c1-4-27-17-11-13-21-23(15-17)31-24-16-18(28-5-2)12-14-22(24)25(21)19-9-7-8-10-20(19)26(29)30-6-3/h7-16,27H,4-6H2,1-3H3/b28-18+
    • InChI Key: HUQCJYVSWCXMJL-MTDXEUNCSA-N
    • SMILES: CCNC1C=CC2C(=C3C=C/C(=N\CC)/C=C3OC=2C=1)C1=CC=CC=C1C(OCC)=O

Computed Properties

  • Exact Mass: 414.19448
  • Monoisotopic Mass: 414.194
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 795
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 59.9Ų

Experimental Properties

  • Density: 1.17
  • Boiling Point: 588.2°C at 760 mmHg
  • Flash Point: 309.5°C
  • Refractive Index: 1.601
  • PSA: 59.92

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